N-allyl-2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]acetamide
Overview
Description
N-allyl-2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]acetamide is a complex organic compound with the molecular formula C₉H₁₃N₃O₂S. This compound features an imidazole ring, a common structure in many biologically active molecules, and is characterized by the presence of an allyl group, a hydroxymethyl group, and a mercapto group. The unique combination of these functional groups makes this compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-allyl-2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the imidazole ring, followed by the introduction of the allyl group and the hydroxymethyl group. The mercapto group is then added through a thiolation reaction. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and advanced purification techniques ensures the final product meets the required specifications for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-allyl-2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkoxides or carboxylates are employed in substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Dihydroimidazole derivatives.
Substitution: Ethers, esters.
Scientific Research Applications
N-allyl-2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-allyl-2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]acetamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing enzymatic activities. The mercapto group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. The allyl group may participate in covalent bonding with nucleophilic sites in biological molecules, altering their activity.
Comparison with Similar Compounds
Similar Compounds
N-allyl-2-[5-(hydroxymethyl)-1H-imidazol-1-yl]acetamide: Lacks the mercapto group, resulting in different chemical reactivity and biological activity.
N-allyl-2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]propionamide: Similar structure but with a propionamide group instead of an acetamide group, affecting its solubility and reactivity.
Uniqueness
N-allyl-2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]acetamide is unique due to the presence of both the mercapto and hydroxymethyl groups, which confer distinct chemical properties and potential biological activities. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and development.
Properties
IUPAC Name |
2-[4-(hydroxymethyl)-2-sulfanylidene-1H-imidazol-3-yl]-N-prop-2-enylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2S/c1-2-3-10-8(14)5-12-7(6-13)4-11-9(12)15/h2,4,13H,1,3,5-6H2,(H,10,14)(H,11,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOIORHXCQIFOTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)CN1C(=CNC1=S)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201135381 | |
Record name | 2,3-Dihydro-5-(hydroxymethyl)-N-2-propen-1-yl-2-thioxo-1H-imidazole-1-acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201135381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1105191-50-1 | |
Record name | 2,3-Dihydro-5-(hydroxymethyl)-N-2-propen-1-yl-2-thioxo-1H-imidazole-1-acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1105191-50-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dihydro-5-(hydroxymethyl)-N-2-propen-1-yl-2-thioxo-1H-imidazole-1-acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201135381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.